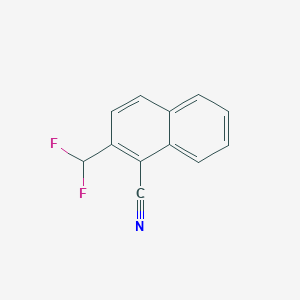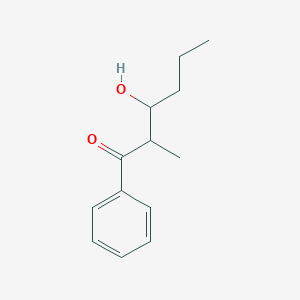
3-Hydroxy-2-methyl-1-phenylhexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-1-phenylhexan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a hydroxyl group (-OH) attached to the third carbon of a hexane chain, a methyl group (-CH3) on the second carbon, and a phenyl group (-C6H5) on the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production. The final product is often purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of 3-oxo-2-methyl-1-phenylhexan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenylhexanol.
Substitution: Formation of 3-chloro-2-methyl-1-phenylhexan-1-one.
科学的研究の応用
3-ヒドロキシ-2-メチル-1-フェニルヘキサン-1-オンは、科学研究において多様な用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物活性について研究されています。
医学: 特に医薬品化合物の合成における、薬物開発における潜在的な用途について調査されています。
工業: その芳香族特性により、香料や香料の製造に利用されます。
作用機序
3-ヒドロキシ-2-メチル-1-フェニルヘキサン-1-オンの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシル基は、生体分子と水素結合を形成することができ、それらの構造と機能に影響を与えます。フェニル基は、化合物の親油性に寄与し、脂質膜やタンパク質と相互作用することができます。これらの相互作用は、酵素活性を調節し、シグナル伝達経路を変化させる可能性があり、さまざまな生物学的効果をもたらします。
類似化合物:
1-フェニルヘキサン-3-オン: ヒドロキシル基がないため、化学反応性と生物学的特性が異なります。
3-ヒドロキシ-2-メチルヘキサン-1-オン: フェニル基がないため、芳香族特性と用途が異なります。
2-メチル-1-フェニルヘキサン-1-オン:
独自性: 3-ヒドロキシ-2-メチル-1-フェニルヘキサン-1-オンは、ヒドロキシル基とフェニル基の両方が存在することによって独特です。これらは、異なる化学的および生物学的特性を与えます。この組み合わせにより、さまざまな分野で汎用性の高い用途が可能になり、研究および工業目的の貴重な化合物となっています。
類似化合物との比較
1-Phenylhexan-3-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-2-methylhexan-1-one: Lacks the phenyl group, affecting its aromatic properties and applications.
2-Methyl-1-phenylhexan-1-one:
Uniqueness: 3-Hydroxy-2-methyl-1-phenylhexan-1-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
81733-92-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-7-12(14)10(2)13(15)11-8-5-4-6-9-11/h4-6,8-10,12,14H,3,7H2,1-2H3 |
InChIキー |
YTMHKYDVBYQMHR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)C(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



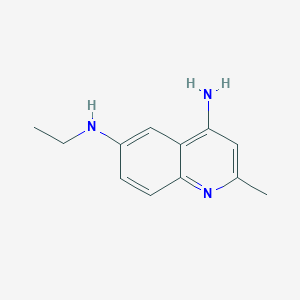
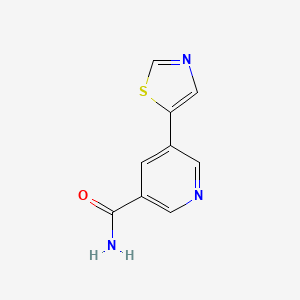

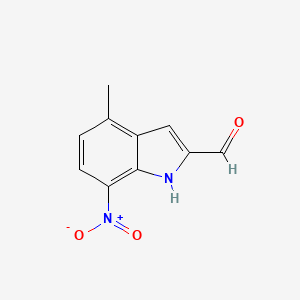
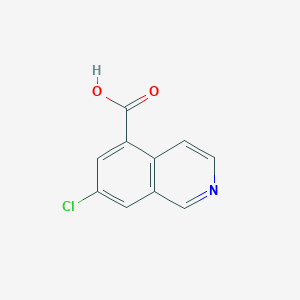
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
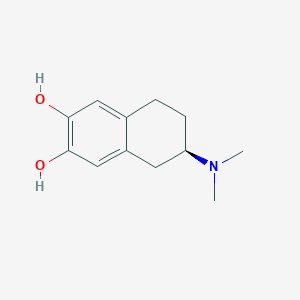

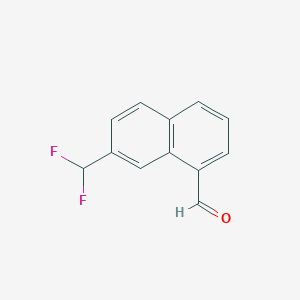

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

